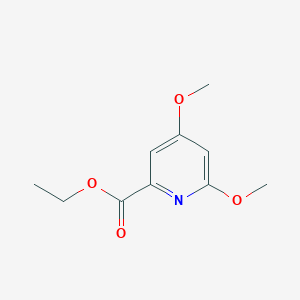
Ethyl 4,6-dimethoxypicolinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4,6-dimethoxypicolinate is an organic compound belonging to the class of picolinates It is characterized by the presence of an ethyl ester group attached to a picolinic acid derivative, which has methoxy groups at the 4 and 6 positions
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 4,6-dimethoxypicolinate can be synthesized through several methods. One common approach involves the esterification of 4,6-dimethoxypicolinic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, allowing the formation of the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further streamline the production process, ensuring consistent quality and scalability.
化学反応の分析
Types of Reactions
Ethyl 4,6-dimethoxypicolinate undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is a typical reducing agent used for ester reduction.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4,6-dimethoxypicolinic acid or its aldehyde derivative.
Reduction: Formation of 4,6-dimethoxypicolinyl alcohol.
Substitution: Formation of various substituted picolinates depending on the nucleophile used.
科学的研究の応用
Ethyl 4,6-dimethoxypicolinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ethyl 4,6-dimethoxypicolinate involves its interaction with specific molecular targets. The methoxy groups and ester functionality allow it to participate in various biochemical pathways. It can act as a ligand for certain enzymes, modulating their activity and influencing metabolic processes.
類似化合物との比較
Similar Compounds
Methyl 4,6-dimethoxypicolinate: Similar structure but with a methyl ester group instead of an ethyl ester.
Ethyl 3,5-dimethoxypicolinate: Similar structure but with methoxy groups at the 3 and 5 positions.
Ethyl 4,6-dihydroxypicolinate: Similar structure but with hydroxyl groups instead of methoxy groups.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in targeted applications where specific reactivity and interactions are required.
特性
分子式 |
C10H13NO4 |
|---|---|
分子量 |
211.21 g/mol |
IUPAC名 |
ethyl 4,6-dimethoxypyridine-2-carboxylate |
InChI |
InChI=1S/C10H13NO4/c1-4-15-10(12)8-5-7(13-2)6-9(11-8)14-3/h5-6H,4H2,1-3H3 |
InChIキー |
WFIMKRKQNRREDZ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=NC(=CC(=C1)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


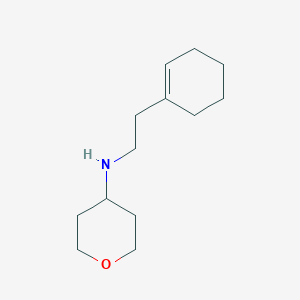
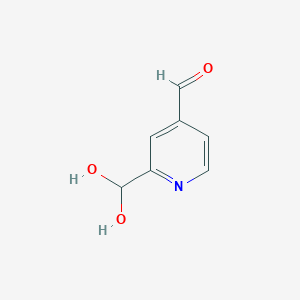
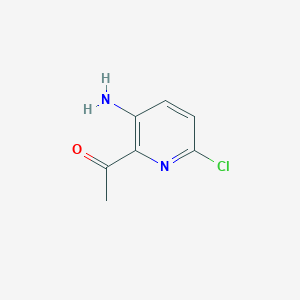
![4-Bromo-[1,1'-biphenyl]-3-ol](/img/structure/B13657032.png)


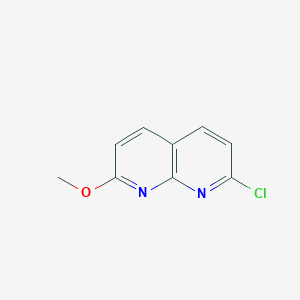
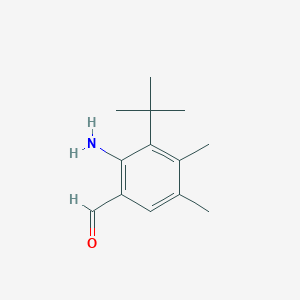
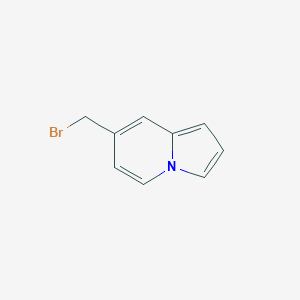



![3-Methylimidazo[1,2-b]pyridazin-6(5H)-one](/img/structure/B13657086.png)
![1-Methyl-3-((13-oxo-17-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-3,6,9-trioxa-12-azaheptadecyl)carbamoyl)pyridin-1-ium](/img/structure/B13657090.png)
